(1RS,2SR,4RS&,5SR&)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,5-dihydroxycyclohexane-1-carboxylic acid
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Overview
Description
(1RS,2SR,4RS&,5SR&)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,5-dihydroxycyclohexane-1-carboxylic acid is a complex organic compound characterized by its unique stereochemistry and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1RS,2SR,4RS&,5SR&)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,5-dihydroxycyclohexane-1-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes protection and deprotection of functional groups, stereoselective reactions, and purification steps. Common reagents used in the synthesis include protecting groups like fluorenylmethoxycarbonyl (Fmoc) and various catalysts to ensure stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield, purity, and cost-effectiveness while maintaining the stereochemical integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
(1RS,2SR,4RS&,5SR&)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,5-dihydroxycyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
(1RS,2SR,4RS&,5SR&)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,5-dihydroxycyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialized materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (1RS,2SR,4RS&,5SR&)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,5-dihydroxycyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. Pathways involved may include inhibition or activation of enzymatic activity, modulation of signal transduction pathways, and alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (1S,2R)-2-Amino-1,2-diphenylethanol
- (1S,2R)-(+)-2-Amino-1,2-diphenylethanol
Uniqueness
Compared to similar compounds, (1RS,2SR,4RS&,5SR&)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,5-dihydroxycyclohexane-1-carboxylic acid stands out due to its specific stereochemistry and functional groups, which confer unique chemical reactivity and biological activity. Its applications in various fields further highlight its versatility and importance in scientific research.
Properties
IUPAC Name |
(1S,2R,4R,5S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,5-dihydroxycyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO6/c24-19-9-16(21(26)27)18(10-20(19)25)23-22(28)29-11-17-14-7-3-1-5-12(14)13-6-2-4-8-15(13)17/h1-8,16-20,24-25H,9-11H2,(H,23,28)(H,26,27)/t16-,18+,19-,20+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GREVXJNXYVPZRK-OJAHFUOMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CC(C1O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H](C[C@H]([C@H]1O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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